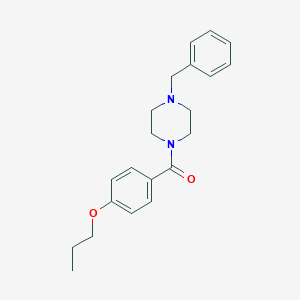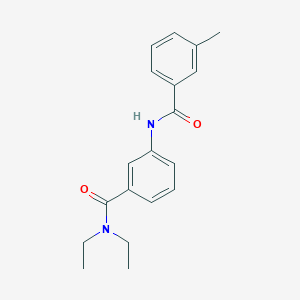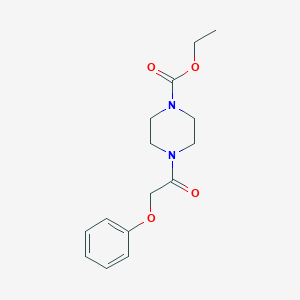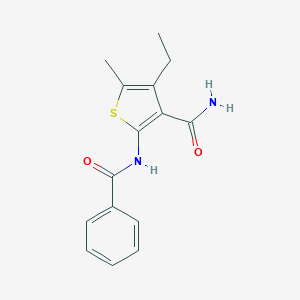![molecular formula C13H17BrN2O2 B240879 2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)
2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol, commonly known as BBPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BBPE is a derivative of piperazine and has a unique chemical structure that makes it a promising candidate for medicinal chemistry research.
Wissenschaftliche Forschungsanwendungen
BBPE has been extensively studied for its potential applications in drug discovery and development. It has been shown to have a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. BBPE has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of BBPE is not fully understood. However, it is believed to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine. BBPE has also been shown to have an affinity for several receptors, including the 5-HT1A receptor and the D2 receptor.
Biochemical and Physiological Effects:
BBPE has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. BBPE has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BBPE is its unique chemical structure, which makes it a promising candidate for medicinal chemistry research. BBPE has also been shown to have a high affinity for several receptors, which may make it a useful tool for studying the activity of these receptors. However, one limitation of BBPE is its limited solubility in aqueous solutions, which may make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for BBPE research. One area of interest is the development of BBPE derivatives with improved pharmacological properties. Another area of interest is the study of BBPE's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, BBPE may be useful in the development of new drugs for the treatment of depression and anxiety disorders.
Synthesemethoden
BBPE can be synthesized through a multistep process that involves the reaction of 2-bromo-1-(4-piperazinyl)ethanone with 4-(2-hydroxyethyl)benzoic acid. The reaction is carried out in the presence of a base and a solvent, such as DMF or DMSO, at elevated temperatures. The resulting product is then purified through column chromatography to obtain pure BBPE.
Eigenschaften
Produktname |
2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol |
|---|---|
Molekularformel |
C13H17BrN2O2 |
Molekulargewicht |
313.19 g/mol |
IUPAC-Name |
(2-bromophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C13H17BrN2O2/c14-12-4-2-1-3-11(12)13(18)16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-10H2 |
InChI-Schlüssel |
MKDKBHPMMKXPFK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C(=O)C2=CC=CC=C2Br |
Kanonische SMILES |
C1CN(CCN1CCO)C(=O)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B240798.png)
![3-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240799.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-N'-phenylurea](/img/structure/B240802.png)
![N-[4-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B240803.png)
![4-{4-[(Allylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240804.png)
![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)
![4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether](/img/structure/B240808.png)



![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)
![3-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240823.png)

